molecular formula C8H4BrClN2O B1384381 6-Bromo-5-chloro-3H-quinazolin-4-one CAS No. 1131605-26-9

6-Bromo-5-chloro-3H-quinazolin-4-one

Cat. No. B1384381
M. Wt: 259.49 g/mol
InChI Key: DHPBDPHVMCVYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-chloro-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinones involves various methods based on the substitution patterns of the ring system . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .


Molecular Structure Analysis

The structure of 6-Bromo-5-chloro-3H-quinazolin-4-one consists of a quinazolinone ring with bromine and chlorine substituents . The quinazolinone ring is an important pharmacophore considered as a privileged structure .


Chemical Reactions Analysis

Quinazolinones and their derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .

Scientific Research Applications

Antimicrobial Properties

6-Bromo-5-chloro-3H-quinazolin-4-one and its derivatives demonstrate significant antimicrobial properties. Studies have shown that compounds synthesized from it exhibit notable antibacterial and antifungal activities. For example, Raval et al. (2012) reported the antimicrobial effectiveness of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, highlighting their potential in combating microbial infections (Raval, Desai, & Desai, 2012). Similarly, Eweas et al. (2012) synthesized a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, demonstrating their effectiveness as antimicrobial agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).

Antiviral Activities

Another significant application of 6-Bromo-5-chloro-3H-quinazolin-4-one derivatives is in the field of antiviral research. Selvam et al. (2007) explored the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their effectiveness against respiratory and biodefense viruses, including influenza and dengue (Selvam et al., 2007). Dinakaran et al. (2003) also synthesized a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones and tested their antiviral activity, including against HIV (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antitumor Activity

The compound has also been studied for its potential in cancer treatment. Bavetsias et al. (2002) developed water-soluble analogues of a quinazolin-4-one-based antitumor agent, exhibiting high growth-inhibitory activity (Bavetsias et al., 2002). Similarly, Tsou et al. (2001) prepared 6-substituted-4-(3-bromophenylamino)quinazolines, demonstrating their potential as inhibitors of tyrosine kinases in cancer therapy (Tsou et al., 2001).

Synthesis and Chemical Applications

The compound is also notable for its versatility in synthesis. Garlapati et al. (2012) discussed the amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one, showing its potential in chemical synthesis (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012). El‐Hiti (2004) applied organolithium in organic synthesis, demonstrating a simple procedure for the synthesis of more complex 6-substituted 3H-quinazolin-4-ones (El‐Hiti, 2004).

Safety And Hazards

6-Bromo-5-chloro-3H-quinazolin-4-one may be irritating and harmful to the skin, eyes, and respiratory system .

Future Directions

The future directions for the research and development of 6-Bromo-5-chloro-3H-quinazolin-4-one and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological properties, these compounds could be investigated for their potential use in treating various diseases .

properties

IUPAC Name

6-bromo-5-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBDPHVMCVYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CNC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290367
Record name 6-Bromo-5-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-3H-quinazolin-4-one

CAS RN

1131605-26-9
Record name 6-Bromo-5-chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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